1-hexyl-1H-imidazole-4-carboxylic acid
Description
1-Hexyl-1H-imidazole-4-carboxylic acid is a derivative of the imidazole scaffold, characterized by a hexyl chain (-C₆H₁₃) at the 1-position and a carboxylic acid group (-COOH) at the 4-position of the heterocyclic ring. These compounds are pivotal in medicinal chemistry due to their versatility in hydrogen bonding, metal coordination, and bioactivity modulation .
Properties
CAS No. |
1698491-32-5 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-hexylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H16N2O2/c1-2-3-4-5-6-12-7-9(10(13)14)11-8-12/h7-8H,2-6H2,1H3,(H,13,14) |
InChI Key |
HQWRGYGBWLVGIC-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C=C(N=C1)C(=O)O |
Canonical SMILES |
CCCCCCN1C=C(N=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key Observations :
- Lipophilicity : The hexyl derivative’s long alkyl chain significantly increases hydrophobicity compared to methyl, ethyl, or aryl analogs, which may enhance membrane permeability but reduce aqueous solubility.
- Synthetic Accessibility : Shorter alkyl chains (methyl, ethyl) are synthetically straightforward, while hexyl and aryl groups may require specialized alkylation or cross-coupling protocols.
Physicochemical Properties
- Solubility : Methyl and ethyl analogs exhibit higher solubility in polar solvents, while the hexyl derivative is likely more soluble in organic solvents (e.g., DMSO, chloroform).
- Melting Points : Aryl derivatives (e.g., 1-phenyl analog) often have higher melting points due to crystalline packing via π-π interactions, whereas alkylated analogs may remain oily or semi-solid at room temperature .
Preparation Methods
General Synthetic Strategies
The preparation of 1-hexyl-1H-imidazole-4-carboxylic acid typically involves:
- Construction of the imidazole ring system.
- Introduction of the hexyl group at the N-1 position.
- Installation or transformation of the carboxylic acid group at the 4-position.
Two main approaches are prevalent:
- Direct functionalization of imidazole derivatives .
- Cyclization reactions using appropriate precursors such as isocyanoacetates and imidoyl chlorides .
Preparation via Hexyl 1H-imidazole-1-carboxylate Intermediates
A robust industrially relevant method involves the use of hexyl 1H-imidazole-1-carboxylate as an intermediate, which can be further transformed into the target acid.
- Starting materials : n-hexanol and N,N-carbonyldiimidazole (CDI).
- Process : Reaction of n-hexanol with CDI forms hexyl 1H-imidazole-1-carboxylate, which is a safer and more economical alternative to n-hexylchloroformate, traditionally used but prone to degradation and impurities.
- Advantages : Non-toxic, cost-effective reagents; scalable for commercial production.
- Solvents : Suitable solvents include chloro solvents (dichloromethane, chloroform), ester solvents (ethyl acetate), ether solvents (tetrahydrofuran), ketone solvents (acetone), polar aprotic solvents (dimethylformamide), and nitrile solvents (acetonitrile).
- Reaction conditions : Base is used in mole proportions ranging from 0.8 to 10 equivalents relative to the intermediate, with an optimum around 5 equivalents for best yield and purity.
- Outcome : The process yields hexyl 1H-imidazole-1-carboxylate, which can be isolated as a solid and further converted to this compound through subsequent steps (e.g., hydrolysis or functional group transformation).
Cycloaddition Methods Using α-Isocyanoacetate Synthons
Research literature describes alternative synthetic routes leveraging cycloaddition reactions:
- Key reagents : Ethyl isocyanoacetate and imidoyl chlorides derived from acyl chlorides and aniline derivatives.
- Mechanism : The cycloaddition between ethyl isocyanoacetate and imidoyl chlorides forms 1,5-disubstituted imidazole-4-carboxylate esters.
- Conversion : These esters can be hydrolyzed to yield the corresponding 1,5-disubstituted 1H-imidazole-4-carboxylic acids, including 1-hexyl derivatives.
- Reaction conditions : Mild, often conducted at room temperature or slightly elevated temperatures, with copper(I) chloride catalysis or base-mediated annulation (e.g., t-BuOK).
- Yields : Generally good to moderate yields depending on substituents and reaction conditions.
- Novelty : This method allows for the introduction of diverse substituents at the 1- and 5-positions, enabling structural variation and optimization.
Transesterification and Condensation Approaches
Additional methods involve transesterification or condensation reactions to obtain high purity imidazole carboxylates:
- Starting materials : Compounds with carboxylate esters or hydrolysis/ring-opening products.
- Catalysts : Transesterification catalysts or oxygen acylation agents.
- Reaction conditions : Temperature ranges from -20 °C up to reflux temperature of the alcohol used, with reaction times from 30 minutes to 72 hours.
- Alcohols used : Typically C1-C6 alkyl alcohols; n-hexanol can be employed to introduce the hexyl group.
- Outcome : High purity 1-hexyl-1H-imidazole-4-carboxylate esters, which can be hydrolyzed to the corresponding acids.
- Purification : The process allows for isolation of the product in high purity suitable for pharmaceutical applications.
Comparative Summary Table of Preparation Methods
| Methodology | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Hexyl 1H-imidazole-1-carboxylate intermediate | n-Hexanol, N,N-carbonyldiimidazole | Base (1-8 eq), various solvents | Ambient to reflux, solvent-dependent | Economical, scalable, non-toxic reagents | Requires subsequent transformation |
| Cycloaddition of isocyanoacetates | Ethyl isocyanoacetate, imidoyl chlorides | CuCl, t-BuOK | Mild temperature, base catalyzed | Structural diversity, mild conditions | Moderate yields, multi-step synthesis |
| Transesterification/condensation | Carboxylate esters, alcohols | Transesterification catalysts | -20 °C to reflux, 30 min–72 h | High purity product, adaptable | Longer reaction times, catalyst cost |
Research Findings and Practical Considerations
- The use of n-hexanol and N,N-carbonyldiimidazole is preferred industrially due to reagent availability, safety, and cost-effectiveness.
- Cycloaddition methods provide synthetic flexibility but may require more complex precursor synthesis and careful reaction optimization.
- Transesterification offers a route to high-purity products but may be slower and require catalyst optimization.
- Selection of solvent and base is critical to maximize yield and purity; polar aprotic solvents and appropriate bases (e.g., tertiary amines) are commonly favored.
- Industrial scale-up favors methods that minimize hazardous reagents and simplify purification.
Q & A
Q. What are the standard synthetic routes for 1-hexyl-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?
Synthesis typically involves multi-step protocols, including:
- Imidazole ring formation : Condensation of glyoxal derivatives with amines under acidic or basic conditions (e.g., using NH₃ or hexylamine).
- N-alkylation : Introduction of the hexyl group via alkyl halides or Mitsunobu reactions.
- Carboxylic acid functionalization : Oxidation of methyl/aldehyde groups or hydrolysis of nitriles . Optimization strategies :
- Use catalysts like Pd/C for hydrogenation steps to reduce byproducts.
- Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to enhance reaction rates .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., hexyl chain at N1, carboxylic acid at C4) .
- HPLC-MS : For purity assessment (>95%) and molecular ion verification (e.g., [M+H]⁺ at m/z 211.2) .
- X-ray crystallography : To resolve crystal packing and hydrogen-bonding networks (using SHELX programs for refinement) .
Q. How can structural modifications of this compound enhance its physicochemical properties?
Common modifications:
- Alkyl chain variation : Replace hexyl with shorter (methyl) or branched (isopropyl) groups to alter lipophilicity (log P values).
- Carboxylic acid derivatives : Convert to esters or amides for improved membrane permeability . Example : 1-Methyl-1H-imidazole-5-carboxylic acid (log P 0.92) vs. 1-phenyl analogs (log P 0.79) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered solvent molecules) be resolved during structure refinement?
Methodology :
- Use SHELXL ’s PART and SUMP commands to model disorder.
- Apply TWIN and BASF instructions for twinned crystals .
- Validate using PLATON’s ADDSYM to check for missed symmetry . Case study : Imidazole-carboxylic acid derivatives often exhibit hydrogen-bonded dimers; omit solvent peaks with SQUEEZE if unresolved .
Q. What strategies address discrepancies in biological activity data across studies (e.g., IC₅₀ variability)?
Root causes :
- Assay conditions (pH, temperature) affecting compound stability.
- Impurity profiles (e.g., residual solvents in HPLC fractions) . Solutions :
- Standardize assay protocols (e.g., fixed pH 7.4 buffer for xanthine oxidase inhibition).
- Reproduce synthesis with ≥99% purity (confirmed by LC-MS) and control batches .
Q. How can computational tools guide the design of this compound derivatives with enhanced bioactivity?
Approaches :
- Docking studies : Use AutoDock Vina to predict binding to xanthine oxidase (PDB ID: 1N5X), focusing on hydrogen bonds with Arg880 and Glu802 .
- QSAR modeling : Correlate substituent effects (e.g., hexyl chain length) with log D and IC₅₀ values . Example : AI-driven retrosynthesis (e.g., Reaxys/Pistachio) identifies optimal routes for introducing electron-withdrawing groups at C2 .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Key issues :
Q. How do structural analogs of this compound compare in biological activity?
SAR insights (based on ):
Safety & Handling
Q. What safety precautions are essential when handling this compound in aqueous reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
